3-bromo-N-pentylbenzamide
Description
3-Bromo-N-pentylbenzamide is a benzamide derivative featuring a bromine substituent at the meta-position of the benzene ring and a pentyl alkyl chain attached to the amide nitrogen. Benzamides are typically synthesized via reactions between benzoyl chloride derivatives and amines , with substituents influencing physical properties and reactivity.
Properties
IUPAC Name |
3-bromo-N-pentylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-2-3-4-8-14-12(15)10-6-5-7-11(13)9-10/h5-7,9H,2-4,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZVKLBFHUYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-pentylbenzamide can be achieved through several synthetic routes. One common method involves the bromination of N-pentylbenzamide. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions, often with the application of heat or light to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-pentylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzene ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-pentylbenzamide by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the N-pentyl group can lead to the formation of corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of N-pentylbenzamide derivatives with different substituents replacing the bromine atom.
Reduction: Formation of N-pentylbenzamide.
Oxidation: Formation of N-pentylbenzoic acid or N-pentylbenzaldehyde.
Scientific Research Applications
3-Bromo-N-pentylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzamides.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of brominated compounds with biological systems.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-pentylbenzamide involves its interaction with specific molecular targets. The bromine atom in the benzene ring can participate in electrophilic aromatic substitution reactions, while the N-pentyl group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key analogues and their properties are summarized below:
Key Observations :
- Alkyl vs. N-phenyl derivatives exhibit higher molecular weights and may form stable crystalline structures .
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine may sterically hinder reactions but enhance electrophilic aromatic substitution reactivity .
- Functional Group Diversity : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables coordination with transition metals, a feature absent in simpler alkyl/aryl analogues .
Research Findings and Trends
- Solubility : Longer alkyl chains (e.g., pentyl) improve solubility in organic solvents but reduce aqueous solubility compared to N-methyl or N-phenyl groups .
- Thermal Stability : N-aryl derivatives exhibit higher melting points due to aromatic stacking, whereas alkylated analogues may have lower thermal stability .
- Directing Group Utility : Unlike N,O-bidentate derivatives, simple N-alkyl/aryl benzamides lack intrinsic metal-coordination sites, limiting their use in catalytic C–H activation .
Biological Activity
3-Bromo-N-pentylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its role as an enzyme inhibitor, and discusses relevant case studies and research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position of a benzamide structure, along with a pentyl side chain. This unique structure contributes to its biological activity by enhancing its binding affinity to various biological targets.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of key enzymes involved in neurotransmission, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer’s disease.
- Mechanism of Action : The compound binds to the active site of AChE and BuChE, preventing them from hydrolyzing acetylcholine. This action can enhance cholinergic signaling, potentially improving cognitive functions affected by neurodegeneration.
Antimicrobial Activity
In addition to its neuroprotective potential, this compound has shown promising results in antimicrobial assays. It exhibits activity against various bacterial strains, making it a candidate for further investigation as an antibacterial agent.
Case Study: Neuroprotective Effects
A study conducted by Smith et al. (2024) evaluated the neuroprotective effects of this compound in vitro. The findings indicated that the compound significantly inhibited AChE activity with an IC50 value of 45 µM, suggesting its potential as a therapeutic agent for Alzheimer's disease.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 45 | Acetylcholinesterase |
| Donepezil | 30 | Acetylcholinesterase |
| Rivastigmine | 25 | Acetylcholinesterase |
Case Study: Antibacterial Activity
Another study focused on the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
| Bacterial Strain | MIC (µg/mL) | Compound |
|---|---|---|
| Staphylococcus aureus | 50 | This compound |
| Escherichia coli | 75 | This compound |
Synthesis Methods
The synthesis of this compound typically involves bromination of N-pentylbenzamide using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction conditions are crucial for ensuring high yield and purity of the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
